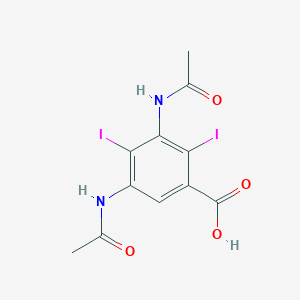

3,5-Diacetamido-2,4-diiodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetamido-2,4-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTSOSUQGPWYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10I2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162193-52-4 | |

| Record name | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-BIS(ACETYLAMINO)-2,4-DIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D91L944D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,5-Diacetamido-2,4-diiodobenzoic Acid

CAS Number: 162193-52-4

This technical guide provides a comprehensive overview of 3,5-Diacetamido-2,4-diiodobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis strategies, and analytical considerations, with a focus on its relevance as a known impurity in the widely used X-ray contrast agent, Diatrizoic acid.

Chemical and Physical Properties

This compound is an organoiodine compound with the molecular formula C₁₁H₁₀I₂N₂O₄.[1] Its chemical structure consists of a benzoic acid core substituted with two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 4.

A summary of its key computed physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 488.02 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |

| CAS Number | 162193-52-4 | Pharmaffiliates[2] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3,5-bis(Acetylamino)-2,4-diiodobenzoic Acid, Amidotrizoic Acid Dihydrate - Impurity B | Pharmaffiliates[2] |

| Appearance | Off White Powder | Pharmaffiliates[2] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

The synthesis would likely proceed through the following key steps, starting from 3,5-diaminobenzoic acid:

-

Selective Iodination: This is the most critical and challenging step. To obtain the 2,4-diiodo derivative instead of the 2,4,6-triiodo product, the iodination conditions would need to be carefully controlled. This might involve using a stoichiometric amount of the iodinating agent and carefully managing reaction parameters such as temperature and reaction time.

-

Acetylation: The resulting 3,5-diamino-2,4-diiodobenzoic acid would then be acetylated to introduce the two acetamido groups.

A diagram illustrating the hypothetical synthesis workflow.

Role in Drug Development and as a Pharmaceutical Impurity

Currently, there is no documented evidence of this compound being actively investigated as a therapeutic agent. Its primary significance in the context of drug development is as a known impurity in Diatrizoic acid preparations.[2] Diatrizoic acid is a widely used X-ray contrast agent, and the presence of impurities can affect the safety and efficacy of the final drug product. Therefore, the monitoring and control of this compound levels in Diatrizoic acid are crucial for quality control in the pharmaceutical industry.

Analytical Characterization

The analytical characterization of this compound is essential for its identification and quantification, particularly as an impurity. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.

Analytical Workflow:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the primary tool for separating this compound from Diatrizoic acid and other related impurities.

-

Mass Spectrometry (MS): Coupled with HPLC, mass spectrometry would provide definitive identification based on the compound's mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the isolated impurity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule.

A diagram of a typical analytical workflow for impurity profiling.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activity and any associated signaling pathways of this compound. As it is primarily considered an impurity, it is unlikely to have been the subject of extensive pharmacological studies. The toxicological profile of iodinated benzoic acid derivatives, in general, would be a relevant area of consideration for assessing the potential impact of this impurity.

Conclusion

This compound is a compound whose primary relevance to the scientific and pharmaceutical community lies in its role as a process-related impurity in the production of the contrast agent Diatrizoic acid. While specific experimental protocols and biological activity data for this di-iodinated compound are scarce, its structural similarity to Diatrizoic acid allows for inferred synthetic and analytical strategies. Further research into the potential toxicological effects of this impurity could be of value to ensure the continued safety and quality of Diatrizoic acid-based diagnostic agents.

References

Physicochemical Properties of 3,5-Diacetamido-2,4-diiodobenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Diacetamido-2,4-diiodobenzoic acid, a di-iodinated benzoic acid derivative. The information is tailored for researchers, scientists, and professionals in drug development, presenting both computed data and general experimental methodologies for property determination.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that the majority of the available data is computationally derived.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |

| Molecular Weight | 488.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 162193-52-4 | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I | PubChem[1] |

| InChI | InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | PubChem[1] |

| InChIKey | IUTSOSUQGPWYBZ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 487.87300 g/mol | PubChem[1] |

| Monoisotopic Mass | 487.87300 g/mol | PubChem[1] |

| Topological Polar Surface Area | 95.5 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline substance is a critical physical property indicating its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, finely powdered sample of the API is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (liquefaction) are recorded. The range between these two temperatures is the melting range.

Solubility Determination

Solubility is a crucial parameter that influences the bioavailability of a drug.[4][5]

Methodology: Equilibrium Solubility Method (Shake-Flask)

-

Sample Preparation: An excess amount of the solid API is added to a known volume of a specific solvent (e.g., water, ethanol, buffer of a certain pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved API in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of the Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the API is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

-

System Preparation: Two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase), are pre-saturated with each other.

-

Partitioning: A known amount of the API is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.

-

Phase Separation: The mixture is allowed to stand until the two phases completely separate.

-

Quantification: The concentration of the API in each phase is measured using an appropriate analytical method (e.g., HPLC, UV-Vis).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of an Active Pharmaceutical Ingredient (API).

Caption: A general experimental workflow for API physicochemical characterization.

Relationship between Chemical Structure and Physicochemical Properties

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key physicochemical properties.

Caption: Influence of functional groups on physicochemical properties.

References

- 1. This compound | C11H10I2N2O4 | CID 15788110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diacetamido-2,4-diiodobenzoic Acid and its Tri-iodinated Analogue

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Diacetamido-2,4-diiodobenzoic acid. Due to the limited availability of detailed experimental data for this specific di-iodinated compound, this guide also presents in-depth information on its closely related and well-characterized tri-iodinated analogue, 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid), to serve as a valuable reference for researchers, scientists, and drug development professionals.

Molecular Structure and Identification of this compound

This compound is a di-iodinated derivative of benzoic acid with two acetamido groups. It is recognized in the European Pharmacopoeia as "Amidotrizoic Acid EP Impurity B," suggesting it is often a related substance found in the synthesis of the radiocontrast agent Amidotrizoic Acid (Diatrizoic Acid).[1][2] It has been identified as a hydrodeiodination product of diatrizoate.[3]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,5-bis(acetylamino)-2,4-diiodobenzoic acid |

| CAS Number | 162193-52-4 |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄ |

| Molecular Weight | 488.02 g/mol |

| Synonyms | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid, Amidotrizoic Acid EP Impurity B |

Physicochemical and Spectroscopic Data of the Analogue: 3,5-Diacetamido-2,4,6-triiodobenzoic Acid (Diatrizoic Acid)

Diatrizoic acid is a widely used X-ray contrast medium.[1][4][5] Its high iodine content makes it radiopaque, allowing for enhanced visualization of internal body structures.[2][4][6] It is a white crystalline powder, very slightly soluble in water and ethanol, but dissolves in dilute solutions of alkali hydroxides.[7][8]

Table 2: Physicochemical Properties of Diatrizoic Acid

| Property | Value |

| Molecular Formula | C₁₁H₉I₃N₂O₄ |

| Molecular Weight | 613.91 g/mol |

| Appearance | White powder |

| Solubility | Very slightly soluble in water and ethanol; soluble in dilute alkali hydroxide solutions |

Table 3: Spectroscopic Data for Diatrizoic Acid

| Spectroscopy | Data Highlights |

| Mass Spectrometry | Base Peak: 134.0359 m/z, Precursor M/z: 612.7624 [M-H]⁻[9] |

| Infrared (IR) Spectroscopy | The infrared absorption spectrum is a key identification parameter and should be concordant with a reference spectrum.[7][8] Key absorption bands are expected for O-H (broad, 3300-2500 cm⁻¹), C=O (carboxylic acid and amide), and C-N vibrations. |

| ¹H-NMR Spectroscopy | A simple ¹H NMR spectroscopic method has been developed for the assay of diatrizoate salts in commercial solutions.[10] |

Experimental Protocols: Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid typically involves a multi-step process starting from 3,5-dinitrobenzoic acid. The following is a representative synthetic route.

Detailed Methodology for the Synthesis of Diatrizoic Acid:

A common industrial synthesis route is as follows:

-

Reduction of 3,5-Dinitrobenzoic Acid: The starting material, 3,5-dinitrobenzoic acid, is reduced to 3,5-diaminobenzoic acid. This can be achieved through catalytic hydrogenation or by using a reducing agent like ammonium sulfide.[11]

-

Iodination of 3,5-Diaminobenzoic Acid: The resulting 3,5-diaminobenzoic acid is then iodinated to form 3,5-diamino-2,4,6-triiodobenzoic acid. This step is crucial for introducing the radio-opaque iodine atoms. Iodination can be carried out using iodine chloride (ICl) in an acidic medium or with sodium dichloroiodate (NaICl₂).[12]

-

Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid: The final step is the acetylation of the amino groups to yield 3,5-diacetamido-2,4,6-triiodobenzoic acid. This is typically done using acetic anhydride.[11] This acetylation makes the compound more stable.[11]

Biological Activity and Mechanism of Action

The primary biological activity of diatrizoic acid is its function as a radiopaque contrast agent.[1] Its mechanism of action is based on the high atomic number of the covalently bonded iodine atoms, which absorb X-rays, thereby increasing the contrast of tissues and organs during diagnostic imaging procedures like CT scans and angiography.[3][4][6]

While generally considered to have low toxicity, studies have investigated the effects of iodinated contrast media on cellular functions. Research has shown that radiocontrast media, including sodium diatrizoate, can induce dephosphorylation of the kinase Akt on Ser473 in human renal tubular proximal cells.[1] Akt is a key regulator of cell survival and metabolism, and its dephosphorylation can impact downstream signaling pathways.

Conclusion

This compound is a di-iodinated analogue of the well-known radiocontrast agent diatrizoic acid and is recognized as an impurity in the latter's production. While specific experimental and biological data for the di-iodinated compound are scarce in the public domain, its structural similarity to diatrizoic acid suggests that it would also possess some degree of radiopacity, albeit likely less pronounced due to the lower iodine content. The detailed information provided for diatrizoic acid in this guide serves as a robust reference point for researchers interested in this class of iodinated benzoic acid derivatives. Further research is warranted to fully characterize the physicochemical properties, biological activity, and potential applications of this compound.

References

- 1. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diatrizoic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. Diatrizoic Acid: View Uses, Side Effects and Medicines [truemeds.in]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Human Metabolome Database: Showing metabocard for Diatrizoate (HMDB0014416) [hmdb.ca]

- 6. What is the mechanism of Amidotrizoic Acid? [synapse.patsnap.com]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. msbi.ipb-halle.de [msbi.ipb-halle.de]

- 10. joac.info [joac.info]

- 11. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 12. 2,4,6-Triiodobenzoic acid | 2012-31-9 | Benchchem [benchchem.com]

solubility of 3,5-Diacetamido-2,4-diiodobenzoic acid in organic solvents

An In-Depth Technical Guide on the Solubility of 3,5-Diacetamido-2,4,6-triiodobenzoic Acid in Organic Solvents

Disclaimer: This technical guide addresses the solubility of 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid) , a closely related and more extensively studied compound, due to the limited availability of specific experimental data for 3,5-Diacetamido-2,4-diiodobenzoic acid in the public domain. The structural difference, the presence of an additional iodine atom, will influence the physicochemical properties, including solubility. The information presented for Diatrizoic Acid should be considered as a surrogate and for informational purposes only.

Introduction

3,5-Diacetamido-2,4,6-triiodobenzoic acid, commonly known as Diatrizoic Acid, is a high-osmolality, iodinated contrast agent used in medical imaging. Its solubility in various solvents is a critical parameter for its formulation, administration, and pharmacokinetic studies. This guide provides a summary of the available solubility data for Diatrizoic Acid in organic solvents and outlines a general experimental protocol for solubility determination.

Solubility Data

The solubility of Diatrizoic Acid in different organic solvents is summarized in the table below. The data is compiled from various sources and presented with relevant conditions where available.

| Solvent | Solubility | Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥87.3 mg/mL | Not specified | |

| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | Not specified | |

| Ethanol (EtOH) | ≥3.85 mg/mL | With ultrasonic and warming | |

| Ethanol (96%) | Very slightly soluble | Not specified | |

| Methanol | Soluble | Not specified | |

| Dimethylformamide (DMF) | Soluble | Not specified | |

| Water | Insoluble / Very slightly soluble | Not specified | |

| Ether | Insoluble | Not specified | |

| 1 M Ammonium Hydroxide | 100 mg/mL | Not specified | |

| Alkali Hydroxide Solutions | Soluble | Not specified |

General Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of a solid compound, such as Diatrizoic Acid, in an organic solvent using the shake-flask method.

3.1. Materials and Equipment

-

Compound: 3,5-Diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid)

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in an organic solvent.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Technical Guide on the Spectral Analysis of 3,5-Diacetamido-2,4-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3,5-Diacetamido-2,4-diiodobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are intended to guide researchers in the empirical analysis of this compound. The guide also includes logical diagrams to illustrate the workflow of spectral analysis and data interpretation, crucial for structural elucidation and characterization in a drug development context.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | Aromatic CH |

| ~ 7.5 - 8.0 | Broad Singlet | 2H | NH |

| ~ 2.2 | Singlet | 6H | CH₃ |

| ~ 11.0 - 13.0 | Broad Singlet | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C =O (Carboxylic Acid) |

| ~ 168 | C =O (Amide) |

| ~ 145 | C -NH |

| ~ 140 | C -COOH |

| ~ 125 | Aromatic C H |

| ~ 100 | C -I |

| ~ 95 | C -I |

| ~ 25 | C H₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H | Stretching |

| ~ 3250 | N-H | Stretching |

| ~ 3050 | C-H (aromatic) | Stretching |

| ~ 1700 | C=O (carboxylic acid) | Stretching |

| ~ 1670 | C=O (amide) | Stretching |

| ~ 1550 | N-H | Bending |

| ~ 1250 | C-O | Stretching |

| ~ 850 | C-I | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 488 | [M]⁺ |

| 471 | [M-OH]⁺ |

| 445 | [M-COOH]⁺ |

| 430 | [M-COCH₃]⁺ |

| 361 | [M-I]⁺ |

| 234 | [M-2I]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or with the clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas (N₂) flow of 8-12 L/min, and a drying gas temperature of 300-350 °C.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

-

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Caption: Experimental workflow for the synthesis and spectral characterization.

Caption: Logical relationship of spectral data for structural elucidation.

Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of di-iodinated benzoic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the influence of iodine substitution on their physicochemical and biological properties. This document summarizes available quantitative data, outlines detailed experimental methodologies, and visualizes key concepts to facilitate further research and development.

Introduction

Di-iodinated benzoic acids are derivatives of benzoic acid containing two iodine atoms on the aromatic ring. The position of the iodine atoms significantly influences the electronic properties, acidity, solubility, and crystal packing of these molecules. Understanding the interplay between theoretical predictions and experimental findings is crucial for the rational design of new drugs and functional materials. This guide focuses on a comparative analysis of these properties for various di-iodinated benzoic acid isomers.

Physicochemical Properties: A Comparative Analysis

The substitution of two iodine atoms on the benzoic acid scaffold profoundly alters its physical and chemical characteristics. This section presents a compilation of available experimental and theoretical data for various di-iodinated benzoic acid isomers.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter influencing a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The electron-withdrawing nature of iodine atoms is expected to increase the acidity (lower the pKa) of the benzoic acid.

Table 1: Experimental and Predicted pKa Values of Di-iodinated Benzoic Acids

| Compound | Isomer | Experimental pKa | Predicted pKa | Method of Prediction |

| Di-iodobenzoic Acid | 3,5- | Not available | 4.48 ± 0.40[1] | Not specified |

Note: There is a significant lack of publicly available experimental pKa data for most di-iodinated benzoic acid isomers. The predicted value for the 3,5-isomer is provided for reference. Further experimental determination is highly recommended.

Melting Point

The melting point provides insights into the crystal lattice energy and intermolecular interactions of the solid state.

Table 2: Experimental Melting Points of Di-iodinated Benzoic Acid Isomers

| Compound | Isomer | Melting Point (°C) |

| 2,3-Diiodobenzoic Acid | 2,3- | Not available |

| 2,4-Diiodobenzoic Acid | 2,4- | Not available |

| 2,5-Diiodobenzoic Acid | 2,5- | 183-187 |

| 2,6-Diiodobenzoic Acid | 2,6- | Not available |

| 3,4-Diiodobenzoic Acid | 3,4- | Not available |

| 3,5-Diiodobenzoic Acid | 3,5- | >230 |

| 2-Hydroxy-3,5-diiodobenzoic acid | - | 227-235[2] |

Solubility

Solubility is a key determinant of a drug's bioavailability. The introduction of large, hydrophobic iodine atoms generally decreases aqueous solubility.

Table 3: Qualitative Solubility of Di-iodinated Benzoic Acids

| Compound | Isomer | Water Solubility | Organic Solvent Solubility |

| 3,4-Diiodobenzoic Acid | 3,4- | Low[3] | More soluble[3] |

| 2-Hydroxy-3,5-diiodobenzoic acid | - | Soluble in 5200 parts water at 25°C | Freely soluble in alcohol and ether[4] |

| 2,3,5-Triiodobenzoic acid* | - | Insoluble[5][6] | Very soluble in ethanol and ether[7] |

*Data for the tri-iodinated derivative is included for comparative purposes, as it indicates the trend of decreasing water solubility with increased iodination.

Experimental Protocols

This section outlines generalized protocols for key experiments to determine the physicochemical properties of di-iodinated benzoic acids. These should be adapted and optimized for the specific isomer and experimental setup.

Synthesis of Di-iodinated Benzoic Acids

A general method for the synthesis of di-iodinated benzoic acids involves the direct iodination of benzoic acid or its derivatives.

Workflow for the Synthesis of Di-iodinated Benzoic Acids

Synthesis workflow for di-iodinated benzoic acids.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the starting benzoic acid derivative in a suitable solvent (e.g., concentrated sulfuric acid).

-

Addition of Iodinating Agent: Slowly add the iodinating reagent (e.g., a mixture of iodine and an oxidizing agent like sodium periodate) to the solution while maintaining a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.

Determination of pKa by Potentiometric Titration

Workflow for pKa Determination

Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a standard solution of the di-iodinated benzoic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

pH Measurement: After each addition, stir the solution and record the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Workflow for spectroscopic characterization.

Detailed Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the substitution pattern on the aromatic ring.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or a thin film.

-

Record the IR spectrum.

-

Identify characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the C-I bonds. A study on 2-amino-3,5-diiodobenzoic acid has been conducted using FT-IR spectroscopy.[8]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis spectrum.

-

Determine the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 2-amino-3,5-diiodobenzoic acid has been previously reported.[8]

-

Biological Activity and Signaling Pathways

While the primary use of tri-iodinated benzoic acid derivatives is as X-ray contrast agents, the biological activities of di-iodinated benzoic acids are less explored. Some studies suggest that benzoic acid derivatives can possess a wide range of biological activities, including antimicrobial and anticancer effects.[9]

Potential logical relationship for exploring biological activity:

Logical flow for investigating biological activity.

Currently, there is a lack of specific studies directly linking di-iodinated benzoic acids to particular signaling pathways in the context of drug development. Further research in this area is warranted to uncover their therapeutic potential.

Conclusion and Future Directions

This guide has summarized the available theoretical and experimental data for di-iodinated benzoic acids. It is evident that while some fundamental physicochemical properties have been characterized for a limited number of isomers, there are significant gaps in the literature, particularly concerning comparative pKa and solubility data.

Future research should focus on:

-

Systematic Characterization: A comprehensive study determining the experimental pKa, solubility, and spectroscopic properties of all di-iodinated benzoic acid isomers.

-

Computational Modeling: Development of accurate theoretical models to predict the properties of these compounds and guide experimental work.

-

Biological Screening: A broad screening of di-iodinated benzoic acid libraries to identify potential therapeutic activities and their underlying mechanisms of action, including their effects on cellular signaling pathways.

By addressing these areas, the scientific community can unlock the full potential of di-iodinated benzoic acids in drug discovery and materials science.

References

- 1. chembk.com [chembk.com]

- 2. 35674-20-5|3,4-Diiodobenzoic acid|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,3,5-Triiodobenzoic acid | 88-82-4 [chemicalbook.com]

- 6. getchem.com [getchem.com]

- 7. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

The Uninvited Guest: A Technical Guide to the Discovery and Management of 3,5-Diacetamido-2,4-diiodobenzoic Acid Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, significance, and analytical control of 3,5-Diacetamido-2,4-diiodobenzoic acid, a critical process-related impurity in the synthesis of the widely used X-ray contrast agent, Diatrizoic Acid. Understanding the origin and control of this impurity is paramount for ensuring the safety and efficacy of diatrizoate-based diagnostic imaging agents.

Introduction: The Shadow in the Synthesis

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated aromatic compound that has been a cornerstone of medical imaging for decades. Its high atomic number iodine atoms effectively absorb X-rays, providing enhanced contrast in radiographic procedures. The synthesis of this complex molecule, however, is not without its challenges. One of the key hurdles is ensuring the complete tri-iodination of the benzoic acid backbone. Incomplete iodination leads to the formation of under-iodinated species, with this compound being a primary and challenging impurity to control.

This impurity is recognized by major pharmacopoeias, designated as "Sodium amidotrizoate impurity B" by the European Pharmacopoeia (EP) and is related to "Diatrizoic Acid Related Compound A" in the United States Pharmacopeia (USP). Its presence can impact the purity, and potentially the safety and efficacy, of the final drug product.

Genesis of an Impurity: The Synthetic Pathway

The formation of this compound is intrinsically linked to the manufacturing process of Diatrizoic Acid. The generalized synthetic route involves the iodination of a 3,5-diacetamidobenzoic acid precursor. The introduction of the first two iodine atoms proceeds with relative ease, but the addition of the third iodine atom at the 6-position is sterically hindered and requires carefully controlled reaction conditions.

As depicted in the workflow, incomplete iodination is a critical step that leads to the formation of the di-iodinated impurity. Factors such as reaction time, temperature, and the nature of the iodinating agent can influence the ratio of the desired tri-iodinated product to the di-iodinated impurity.

Analytical Detection and Quantification

The control of this compound in Diatrizoic Acid active pharmaceutical ingredient (API) and finished drug products relies on robust analytical methodologies. Pharmacopoeial monographs provide the official methods for impurity profiling.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of impurities in Diatrizoic Acid. A well-developed HPLC method can effectively resolve the di-iodinated impurity from the parent compound and other related substances.

Table 1: Representative HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer, pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically employed to achieve optimal separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at a suitable wavelength (e.g., 238 nm) |

| Injection Volume | 10-20 µL |

Note: This is a representative method. Specific parameters must be validated according to regulatory guidelines.

Thin-Layer Chromatography (TLC) is also described in pharmacopoeias for the identification and semi-quantitative control of impurities.

Experimental Protocol: A Representative HPLC Method

The following is a generalized protocol for the determination of this compound impurity in Diatrizoic Acid by HPLC.

An In-depth Technical Guide on the Chemical Stability of 3,5-Diacetamido-2,4-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetamido-2,4-diiodobenzoic acid is a key chemical intermediate and a known impurity in the synthesis of Diatrizoic acid, a widely used iodinated contrast agent. Understanding its chemical stability is crucial for the quality control, formulation development, and regulatory compliance of Diatrizoic acid-based products. This technical guide provides a comprehensive overview of the available knowledge on the chemical stability of this compound, drawing upon data from stability-indicating analytical methods and forced degradation studies of its parent compound, Diatrizoic acid.

While direct and isolated stability studies on this compound are not extensively available in the public domain, its stability profile can be inferred from its behavior under various stress conditions applied to Diatrizoic acid.

Inferred Chemical Stability Profile

The stability of this compound is intrinsically linked to the degradation of Diatrizoic acid. Forced degradation studies performed on Diatrizoic acid provide the most relevant insights into the conditions under which this di-iodinated impurity may form or degrade.[1] These studies typically involve subjecting the parent drug to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light.

Summary of Forced Degradation Studies on Diatrizoic Acid

A stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method was developed to separate Diatrizoic acid from its related impurities, including this compound.[1] The development of this method involved subjecting Diatrizoic acid to the following stress conditions:

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | Subjecting the sample to acidic conditions. |

| Base Hydrolysis | Exposing the sample to basic conditions. |

| Oxidative Degradation | Treatment with an oxidizing agent, such as hydrogen peroxide. |

| Thermal Degradation | Exposing the sample to elevated temperatures. |

| Photolytic Degradation | Exposing the sample to light. |

Note: Specific quantitative data on the percentage degradation or formation of this compound under these conditions is not detailed in the available literature. The focus of the cited study was the development of a separation method.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of a stability-indicating method for Diatrizoic acid and its impurities.[1]

Forced Degradation Studies Protocol

Objective: To generate potential degradation products of Diatrizoic acid, including changes in the concentration of this compound, to establish the stability-indicating power of an analytical method.

General Sample Preparation: A sample concentration of 0.2 mg/mL of Diatrizoic acid in the diluent (typically a mixture of water and an organic solvent like acetonitrile) is used for the stress studies.[1]

1. Acid Hydrolysis:

-

Accurately weigh a sample of Diatrizoic acid.

-

Dissolve in a suitable diluent.

-

Add a specific volume of an acid (e.g., hydrochloric acid) to achieve the desired concentration.

-

Keep the solution at a controlled temperature for a defined period.

-

Neutralize the solution with a suitable base.

-

Dilute to the final concentration with the diluent before analysis.

2. Base Hydrolysis:

-

Accurately weigh a sample of Diatrizoic acid.

-

Dissolve in a suitable diluent.

-

Add a specific volume of a base (e.g., sodium hydroxide) to achieve the desired concentration.

-

Keep the solution at a controlled temperature for a defined period.

-

Neutralize the solution with a suitable acid.

-

Dilute to the final concentration with the diluent before analysis.

3. Oxidative Degradation:

-

Accurately weigh a sample of Diatrizoic acid.

-

Dissolve in a suitable diluent.

-

Add a specific volume of an oxidizing agent (e.g., hydrogen peroxide).

-

Keep the solution at a controlled temperature for a defined period.

-

Dilute to the final concentration with the diluent before analysis.

4. Thermal Degradation:

-

Place a solid sample of Diatrizoic acid in a temperature-controlled oven.

-

Expose the sample to a specific high temperature for a defined period.

-

Allow the sample to cool to room temperature.

-

Dissolve the sample in the diluent to the final concentration for analysis.

5. Photolytic Degradation:

-

Expose a solution of Diatrizoic acid or a solid sample to a light source providing both UV and visible light for a defined duration.

-

A control sample should be protected from light.

-

Prepare the sample in the diluent to the final concentration for analysis.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Forced degradation workflow for Diatrizoic acid.

Conclusion

The chemical stability of this compound is an important consideration for the pharmaceutical industry, particularly in the context of Diatrizoic acid production and formulation. While direct stability data for this specific compound is limited, a robust understanding of its behavior can be inferred from forced degradation studies on its parent compound. The provided experimental protocols for these stress studies serve as a foundational methodology for researchers and scientists in the field. Further studies focusing on the isolated impurity would be beneficial for a more direct and quantitative assessment of its stability profile.

References

3,5-Diacetamido-2,4-diiodobenzoic acid synonyms and alternative names.

This technical guide provides a comprehensive overview of 3,5-Diacetamido-2,4-diiodobenzoic acid, including its nomenclature, chemical properties, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

This compound is a substituted benzoic acid derivative. It is characterized by two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 4 of the benzene ring.

Synonyms and Alternative Names

The compound is known by several synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| IUPAC Name | This compound[1] |

| Systematic Name | 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid[1] |

| CAS Registry Number | 162193-52-4[1] |

| Other Names | 2-Deiodo Amidotrizoic Acid[1] |

| 3,5-Diacetamido-4,6-diiodobenzoic acid[1] | |

| Benzoic acid, 3,5-bis(acetylamino)-2,4-diiodo-[1] | |

| Sodium amidotrizoate impurity B [EP][1] | |

| AMIDOTRIZOIC ACID DIHYDRATE IMPURITY B [EP IMPURITY][1] |

It is important to note that the compound is structurally related to Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a well-known X-ray contrast agent.[2][3][4][5] The provided CAS number in the topic, 2011-66-7, corresponds to a different chemical entity, 2-Amino-5-nitro-2′-chlorobenzophenone, which is an impurity of Clonazepam.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is computationally derived from various chemical databases.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄[1] | PubChem |

| Molecular Weight | 488.02 g/mol [1] | PubChem |

| XLogP3 | 1.1[1] | PubChem |

| Hydrogen Bond Donor Count | 3[1] | PubChem |

| Hydrogen Bond Acceptor Count | 5[1] | PubChem |

| Rotatable Bond Count | 3[1] | PubChem |

| Exact Mass | 487.873 g/mol [1] | PubChem |

| Monoisotopic Mass | 487.873 g/mol [1] | PubChem |

| Topological Polar Surface Area | 95.5 Ų[1] | PubChem |

| Heavy Atom Count | 19[1] | PubChem |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of related compounds, such as Diatrizoic acid, can provide insights into the handling and potential reactions of this compound.

Synthesis of Diatrizoic Acid (a related compound)

The synthesis of Diatrizoic acid typically involves the iodination of 3,5-diaminobenzoic acid followed by acetylation.[3] A general workflow for this process is outlined below.

Caption: General synthesis pathway for Diatrizoic acid.

Detailed Steps for a related synthesis (3-acetamido-5-amino-2,4,6-triiodobenzoic acid):

A process for preparing 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, a key intermediate for other contrast agents, involves the gradual introduction of 3,5-diacetamidobenzoic acid into an acidic aqueous system containing an excess of iodine chloride.[9] This method is designed to prevent the formation of diiodinated byproducts.[9]

-

Reaction Setup : 3,5-diacetamidobenzoic acid is suspended in an aqueous acid solution.

-

Iodination : An excess of a stabilized iodine chloride solution (e.g., as an alkali metal halide complex) is added.

-

Hydrolysis and Iodination : The mixture is heated, typically to 86°C for about 2 hours.[9] During this step, one of the acetamido groups is hydrolyzed, and the rapid iodination of the resulting amino group occurs.

-

Workup : The excess iodine chloride is reduced, and the product is filtered and washed.

Biological Activity and Signaling Pathways

While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, the biological effects of structurally similar compounds can offer valuable insights. For instance, the related compound 3,5-diacetamido-2,4,6-triiodosodium benzoate has been studied for its effects on the growth of green algae.[10]

Additionally, various dihydroxybenzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and antiproliferative effects.[11][12][13] This suggests that substituted benzoic acids are a class of compounds with potential for biological modulation.

The general logical workflow for investigating the biological activity of a novel compound is depicted below.

Caption: A logical workflow for drug discovery and development.

Conclusion

This compound is a well-defined chemical entity with a range of synonyms and a clear chemical structure. While specific experimental protocols and biological data for this exact compound are sparse in the available literature, the extensive information on the closely related Diatrizoic acid and other substituted benzoic acids provides a strong foundation for future research and development. The methodologies and workflows presented in this guide can serve as a valuable resource for scientists working with this and similar molecules.

References

- 1. This compound | C11H10I2N2O4 | CID 15788110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 4. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 5. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Amino-5-nitro-2'-chlorobenzophenone | C13H9ClN2O3 | CID 74830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

The Genesis of Impurities in Diatrizoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diatrizoic acid, a cornerstone in radiographic contrast media, undergoes a complex synthesis and is susceptible to degradation, leading to the formation of various impurities. Understanding the origin and pathways of these impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This in-depth technical guide delves into the core of diatrizoic acid impurity formation, providing a comprehensive overview for professionals in drug development and research.

I. Classification of Diatrizoic Acid Impurities

Impurities in diatrizoic acid can be broadly categorized into three main types:

-

Related Substances: These are structurally similar molecules that are formed as by-products during the synthesis of diatrizoic acid. Their presence is often indicative of incomplete reactions or side reactions.

-

Degradation Products: These impurities arise from the chemical breakdown of diatrizoic acid over time due to environmental factors such as heat, light, or exposure to acidic, alkaline, or oxidative conditions.[1]

-

Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[2]

II. The Synthetic Pathway and Formation of Process-Related Impurities

The synthesis of diatrizoic acid is a multi-step process that provides several opportunities for the formation of impurities. The general synthetic route involves the iodination of 3,5-diaminobenzoic acid followed by diacetylation.

A key and well-documented process-related impurity is Diatrizoic Acid Related Compound A , chemically known as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[3] This impurity arises from the incomplete acetylation of the intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid.

Other potential process-related impurities can result from:

-

Incomplete Iodination: The iodination of 3,5-diaminobenzoic acid may not proceed to completion, leading to the presence of mono- and di-iodinated species.

-

Side Reactions: The harsh conditions of the acetylation step, which may involve heating with acetylating agents like acetyl chloride or acetic anhydride, can lead to the formation of undesired side products.[4]

Synthesis of diatrizoic acid and formation of key process-related impurities.

III. Degradation Pathways and Resultant Impurities

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of diatrizoic acid.[5] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[1]

-

Hydrolysis: Under acidic or basic conditions, the amide linkages of diatrizoic acid can be hydrolyzed. This can lead to the formation of Diatrizoic Acid Related Compound A (mono-deacetylated) or even the fully deacetylated 3,5-diamino-2,4,6-triiodobenzoic acid.

-

Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidative degradation products, the specific structures of which require detailed characterization.

Degradation pathways of diatrizoic acid under various stress conditions.

IV. Quantitative Analysis of Impurities

The quantification of impurities is essential for controlling the quality of diatrizoic acid. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose, often coupled with mass spectrometry (MS) for identification.[2]

A stability-indicating RP-UPLC method has been developed for the estimation of diatrizoic acid and its related impurities.[1] The following table summarizes key validation parameters from this method for diatrizoic acid and three of its related substances.

| Parameter | Diatrizoic Acid | Related Substance 1 | Related Substance 2 | Related Substance 3 |

| LOD (µg/mL) | 0.01 | 0.009 | 0.012 | 0.011 |

| LOQ (µg/mL) | 0.04 | 0.027 | 0.035 | 0.034 |

| Linearity Range (µg/mL) | - | 0.03 - 0.3 | 0.03 - 0.3 | 0.03 - 0.3 |

| Average Recovery (%) | 97.4 - 101.9 | 97.4 - 101.9 | 97.4 - 101.9 | 97.4 - 101.9 |

Data sourced from a validated UPLC method for the determination of diatrizoic acid and its related impurities.[1]

V. Experimental Protocols

A. Synthesis of Diatrizoic Acid (Illustrative)

A common synthetic approach involves the following key steps:

-

Iodination of 3,5-Diaminobenzoic Acid: 3,5-diaminobenzoic acid is reacted with an iodinating agent, such as iodine monochloride or a mixture of potassium iodide and an oxidizing agent (e.g., hydrogen peroxide), in an acidic medium to yield 3,5-diamino-2,4,6-triiodobenzoic acid.[6]

-

Acetylation: The resulting tri-iodinated intermediate is then acetylated using an excess of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst, to form diatrizoic acid.[4]

-

Purification: The crude diatrizoic acid is purified through recrystallization or other techniques to remove unreacted starting materials, intermediates, and by-products.

B. UPLC Method for Impurity Profiling

The following is a representative protocol for the analysis of diatrizoic acid and its impurities by UPLC:[1]

-

Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)

-

Mobile Phase A: 0.05% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Elution: Gradient elution

-

Flow Rate: As per optimized method

-

Detection: UV at 238 nm

-

Run Time: Approximately 12 minutes

A typical analytical workflow for the profiling of diatrizoic acid impurities.

VI. Conclusion

The formation of impurities in diatrizoic acid is a multifaceted issue stemming from both the synthetic process and potential degradation. A thorough understanding of the underlying chemical pathways, coupled with robust analytical methodologies, is critical for the effective control of these impurities. This guide provides a foundational understanding for researchers and drug development professionals to ensure the quality and safety of diatrizoic acid-containing products. Continuous investigation into the identification and characterization of all potential impurities remains a key aspect of quality control in the pharmaceutical industry.

References

- 1. joac.info [joac.info]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetamido-2,4-diiodobenzoic acid is a key impurity and related compound of Diatrizoic Acid, a widely used X-ray contrast agent.[1][2][3] As a reference standard, it is crucial for the accurate identification and quantification of impurities in drug substance and drug product batches, ensuring their quality, safety, and efficacy. These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound for use as a reference standard in a research or quality control setting.

Physicochemical Data

| Property | Value |

| Chemical Name | 3,5-bis(Acetylamino)-2,4-diiodobenzoic acid |

| Synonyms | 2-Deiodoamidotrizoic acid, Sodium Amidotrizoate Impurity B |

| CAS Number | 162193-52-4 |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄ |

| Molecular Weight | 488.02 g/mol |

| Appearance | Off-white to pale yellow powder |

Experimental Protocols

Part 1: Synthesis of 3,5-Diacetamidobenzoic Acid (Intermediate)

This protocol is adapted from the acetylation of 3,5-diaminobenzoic acid.[4]

Materials:

-

3,5-Diaminobenzoic acid

-

Acetic anhydride

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.

-

Heat the suspension to 70-75 °C with stirring.

-

Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.

-

After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The product, 3,5-diacetamidobenzoic acid, will precipitate out of the solution.

-

Filter the precipitate and wash with cold deionized water.

-

Dry the product under vacuum at 60-70 °C to a constant weight.

-

The purity of the intermediate can be checked by thin-layer chromatography (TLC) or HPLC.

Part 2: Synthesis of this compound

This protocol is a proposed method based on the controlled iodination of the intermediate, adapted from general iodination procedures for activated aromatic rings.[4][5] The key to obtaining the di-iodinated product is to control the stoichiometry of the iodinating agent.

Materials:

-

3,5-Diacetamidobenzoic acid

-

Glacial acetic acid

-

Iodine monochloride (ICl) or a mixture of Potassium Iodide (KI) and Potassium Iodate (KIO₃)

-

Sodium thiosulfate solution (for quenching)

-

Deionized water

Procedure:

-

Dissolve 3,5-diacetamidobenzoic acid in glacial acetic acid in a reaction vessel protected from light.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC to observe the consumption of the starting material and the formation of the di-iodinated product.

-

Once the reaction is complete, pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.

-

The crude this compound will precipitate.

-

Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

Part 3: Purification and Characterization

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to achieve the high purity required for a reference standard.[6]

Characterization: The identity and purity of the synthesized this compound reference standard should be confirmed by a battery of analytical tests:

| Analysis | Expected Results |

| HPLC/UPLC | Purity ≥ 99.0% |

| Mass Spectrometry (LC-MS) | [M-H]⁻ at m/z ≈ 486.88 |

| ¹H NMR | Signals corresponding to the two acetyl methyl groups, the aromatic proton, and the carboxylic acid proton. |

| ¹³C NMR | Signals for the aromatic carbons, carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbons. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (amide and carboxylic acid), and C-I bonds. |

| Elemental Analysis | %C, %H, %I, %N, %O within ±0.4% of theoretical values. |

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Application workflow of the reference standard in quality control.

Application Notes

The primary application of this compound is as an impurity reference standard in the quality control of Diatrizoic Acid.

-

Peak Identification: In chromatographic methods such as HPLC or UPLC, the retention time of the synthesized reference standard is used to unequivocally identify the corresponding impurity peak in a sample of Diatrizoic Acid.

-

Impurity Quantification: A solution of the reference standard at a known concentration is used to calibrate the analytical instrument. This allows for the accurate quantification of the this compound impurity in test samples of the active pharmaceutical ingredient (API) or final drug product.

-

Method Validation: The reference standard is essential for the validation of analytical methods, including specificity, linearity, accuracy, precision, and limit of detection/quantification for the impurity.

-

Forced Degradation Studies: It can be used as a marker to understand the degradation pathways of Diatrizoic Acid under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic).

The use of a well-characterized, high-purity reference standard is a regulatory requirement and critical for ensuring the safety and quality of pharmaceutical products.[6]

References

- 1. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 3. 3,5-Diaminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 5. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 6. pharmtech.com [pharmtech.com]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diatrizoic acid is a radiopaque contrast agent widely used in medical imaging procedures like X-rays and CT scans to enhance the visibility of internal structures.[1] As with all pharmaceutical compounds, impurities can arise during manufacturing or storage, which must be closely monitored to ensure the safety and efficacy of the final drug product.[1] Regulatory authorities such as the FDA and EMA have stringent guidelines for controlling these impurities.[1]

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the effective separation and quantification of Diatrizoic Acid and its known related substances. High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical technique for detecting and quantifying these impurities.[1]

Analytical Method Overview

The described method is a stability-indicating Reverse-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC) technique that provides excellent resolution between Diatrizoic Acid and its key impurities.[2] The method utilizes a C18 column with a gradient elution of a mobile phase consisting of formic acid in water and acetonitrile, with UV detection at 238 nm.[2] This method is suitable for both bulk drug substance and finished dosage forms.[2]

Experimental Protocol

1. Instrumentation and Reagents

-

Instrumentation: A UPLC system equipped with a photodiode array (PDA) or UV detector. An example system is the Waters ACQUITY UPLC.[2]

-

Column: ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[2]

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Formic Acid (AR Grade)

-

Milli-Q or HPLC Grade Water

-

Diatrizoic Acid Reference Standard

-

Diatrizoic Acid Related Compound Standards

-

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.05% Formic Acid in Milli-Q Water[2] |

| Mobile Phase B | 0.05% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.4 mL/min (Typical, adjust as needed) |

| Column Temperature | 30°C (Typical, adjust as needed) |

| UV Detection | 238 nm[2] |

| Injection Volume | 1 µL (Typical, adjust as needed) |

| Run Time | 12 minutes[2] |

| Diluent | Water and Acetonitrile (50:50 v/v)[2] |

3. Gradient Elution Program

The separation is achieved using the gradient program detailed below.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

4. Preparation of Solutions

-

Mobile Phase A (0.05% Formic Acid in Water): Add 0.5 mL of Formic Acid to 1000 mL of Milli-Q water and mix well.

-

Mobile Phase B (0.05% Formic Acid in Acetonitrile): Add 0.5 mL of Formic Acid to 1000 mL of acetonitrile and mix well.

-

Diluent: Combine equal volumes of water and acetonitrile (50:50 v/v).[2]

-

Standard Solution: Prepare a stock solution of Diatrizoic Acid and its related impurities in the diluent at a suitable concentration (e.g., 0.1% of the sample concentration for impurities).

-

System Suitability Solution: Spike all known impurities into a sample of Diatrizoic Acid at the specification level (e.g., 0.1%) to confirm resolution and system performance.[2]

-

Sample Preparation: Accurately weigh and dissolve the Diatrizoic Acid sample in the diluent to achieve the target concentration for analysis.

Data and Performance

The method was validated for specificity, linearity, accuracy, precision, and robustness. The quantitative data below demonstrates the method's performance.

Table 1: System Suitability and Retention Times

| Compound | Retention Time (min) |

| Impurity 1 | 3.69 |

| Diatrizoic Acid (DTA) | 3.97 |

| Impurity 2 | 4.36 |

| Impurity 3 | 5.35 |

| Data derived from a stability-indicating UPLC method study.[2] |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range (Impurities) | 0.03 - 0.3 µg/mL[2] |

| LOD (DTA and Impurities) | 0.009 - 0.012 µg/mL[2] |

| LOQ (DTA and Impurities) | 0.027 - 0.04 µg/mL[2] |

| Recovery (DTA and Impurities) | 97.4 - 101.9 %[2] |

| Resolution | Good resolution was observed between DTA and its 3 known impurities.[2] |

Visual Workflow

The following diagram illustrates the logical workflow for the analysis of Diatrizoic Acid and its related compounds using the described HPLC-UV method.

Caption: Workflow for HPLC-UV analysis of Diatrizoic Acid.

The detailed HPLC-UV method provides a reliable, sensitive, and robust protocol for the separation and quantification of Diatrizoic Acid and its related compounds. The method is stability-indicating and has been validated to meet stringent pharmaceutical quality control requirements. This application note serves as a comprehensive guide for researchers and scientists in implementing this analysis.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Diatrizoic Acid and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, validated high-performance liquid chromatography (HPLC) method for the quantitative determination of diatrizoic acid and its process-related impurities, as well as degradation products. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of diatrizoic acid in bulk drug substances and finished pharmaceutical products.

Introduction